ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a pyridine ring, and an oxime ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative.
Formation of the Oxime Ester: The oxime ester functional group can be introduced by reacting the corresponding ketone with hydroxylamine, followed by esterification with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the oxime ester to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides or herbicides.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The oxime ester functional group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. The thiazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate
- Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetate
- Methyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate
Uniqueness
This compound is unique due to the specific positioning of the pyridine ring at the 3-position of the thiazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(17)11(16-18-2)10-8-20-12(15-10)9-5-4-6-14-7-9/h4-8H,3H2,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXIEJKFTZPGRE-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C1=CSC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.